molecular formula C18H21N5OS2 B13363291 N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B13363291
M. Wt: 387.5 g/mol
InChI Key: ZUEWIUDJJWRCFY-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a cyclopropyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide can be compared with other thiadiazole derivatives, such as:
    • 2-Amino-1,3,4-thiadiazole
    • 5-Phenyl-1,3,4-thiadiazole-2-thiol
    • N-(1-Cyano-1-cyclopropylethyl)-2-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21N5OS2

Molecular Weight

387.5 g/mol

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H21N5OS2/c1-11-5-4-6-14(12(11)2)20-16-22-23-17(26-16)25-9-15(24)21-18(3,10-19)13-7-8-13/h4-6,13H,7-9H2,1-3H3,(H,20,22)(H,21,24)

InChI Key

ZUEWIUDJJWRCFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C3CC3)C

Origin of Product

United States

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